molecular formula C16H13N5O2 B4849962 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4849962
M. Wt: 307.31 g/mol
InChI Key: HGOKGTQOSQMPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole moiety fused with an oxazolo-pyridine ring system. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities. They’re being explored for potential uses in treating various diseases, including diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes to form the benzimidazole core, followed by the construction of the oxazolo-pyridine ring system through cyclization reactions . The reaction conditions often require the use of catalysts such as palladium acetate (Pd(OAc)2) and reagents like phosgene or triphosgene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. High-pressure reactors and continuous flow systems can be employed to maintain precise control over reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique combination of benzimidazole and oxazolo-pyridine rings, which confer distinct chemical and biological properties. Its ability to act as both a therapeutic agent and a functional material in advanced technologies highlights its versatility and potential for diverse applications .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c1-8-7-10(13-9(2)21-23-15(13)17-8)14(22)20-16-18-11-5-3-4-6-12(11)19-16/h3-7H,1-2H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOKGTQOSQMPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 6
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.